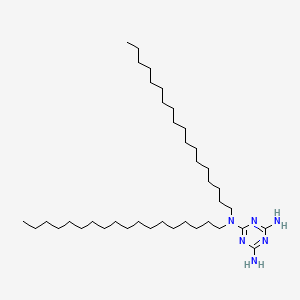
Pyrimidine-2,4(1H,3H)-dione--water (1/7)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihidroxi-pirimidina--agua (1/7) es una forma hidratada de 2,4-dihidroxi-pirimidina, un compuesto orgánico heterocíclico. 2,4-Dihidroxi-pirimidina, también conocida como uracilo, es una de las cuatro bases nitrogenadas en el ácido nucleico del ARN. El compuesto desempeña un papel crucial en la estructura y función del ARN, lo que lo hace esencial para varios procesos biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La 2,4-dihidroxi-pirimidina puede sintetizarse a través de varios métodos. Un método común implica la condensación de ácido málico con urea en condiciones ácidas. La reacción típicamente procede como sigue:
- El ácido málico se calienta con urea en presencia de un ácido fuerte, como el ácido clorhídrico.
- La mezcla se refluye durante varias horas, lo que lleva a la formación de 2,4-dihidroxi-pirimidina.
- El producto se purifica luego mediante recristalización.
Métodos de producción industrial
En entornos industriales, la 2,4-dihidroxi-pirimidina a menudo se produce a través de un proceso similar, pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a lograr una producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2,4-dihidroxi-pirimidina experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar derivados del ácido barbitúrico.
Reducción: La reducción de la 2,4-dihidroxi-pirimidina puede producir derivados de dihidropirimidina.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde los átomos de hidrógeno en el anillo de pirimidina son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas y los haluros se utilizan comúnmente en reacciones de sustitución.
Productos principales
Oxidación: Derivados del ácido barbitúrico.
Reducción: Derivados de dihidropirimidina.
Sustitución: Varios derivados de pirimidina sustituidos, dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La 2,4-dihidroxi-pirimidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de varios compuestos heterocíclicos.
Biología: Como base nitrogenada en el ARN, es esencial para estudiar la información genética y la síntesis de proteínas.
Medicina: Los derivados de la 2,4-dihidroxi-pirimidina se utilizan en el desarrollo de fármacos antivirales y anticancerígenos.
Industria: Se utiliza en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
La 2,4-dihidroxi-pirimidina ejerce sus efectos principalmente a través de su papel en el ARN. Se empareja con la adenina durante la formación de cadenas de ARN, asegurando la codificación correcta de la información genética. Los objetivos moleculares incluyen la ARN polimerasa y los ribosomas, que están involucrados en los procesos de transcripción y traducción.
Comparación Con Compuestos Similares
Compuestos similares
Timina: Otra base nitrogenada pirimidínica que se encuentra en el ADN.
Citosina: Una base nitrogenada pirimidínica que se encuentra tanto en el ADN como en el ARN.
Ácido barbitúrico: Un derivado de la 2,4-dihidroxi-pirimidina utilizado en la síntesis de fármacos barbitúricos.
Singularidad
La 2,4-dihidroxi-pirimidina es única debido a su papel específico en el ARN, lo que la distingue de la timina, que solo se encuentra en el ADN. Su capacidad para sufrir diversas reacciones químicas también la convierte en un compuesto versátil en la química sintética.
Propiedades
Número CAS |
348081-56-1 |
|---|---|
Fórmula molecular |
C4H18N2O9 |
Peso molecular |
238.19 g/mol |
Nombre IUPAC |
1H-pyrimidine-2,4-dione;heptahydrate |
InChI |
InChI=1S/C4H4N2O2.7H2O/c7-3-1-2-5-4(8)6-3;;;;;;;/h1-2H,(H2,5,6,7,8);7*1H2 |
Clave InChI |
LPUQBLNVIUVFMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)NC1=O.O.O.O.O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



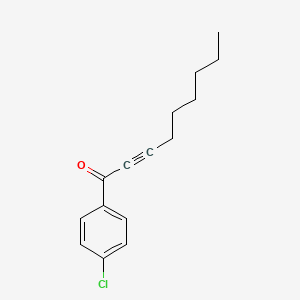

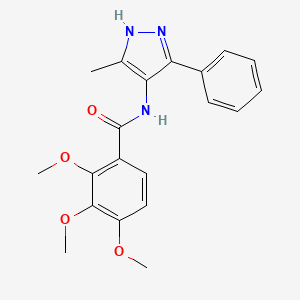
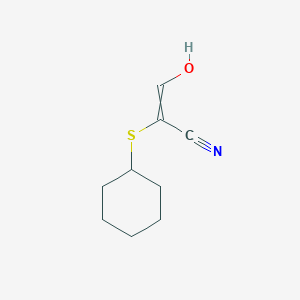
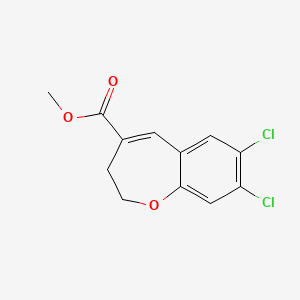
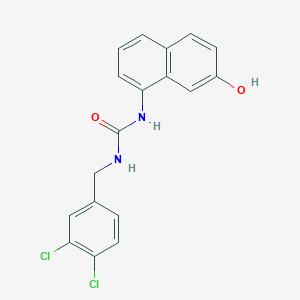
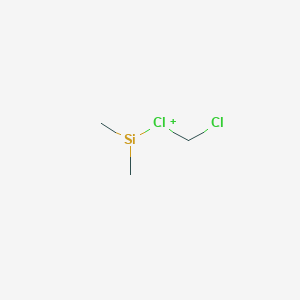
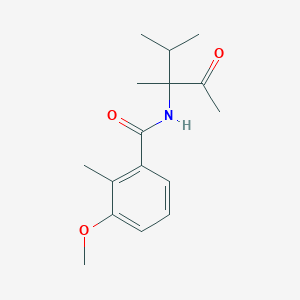
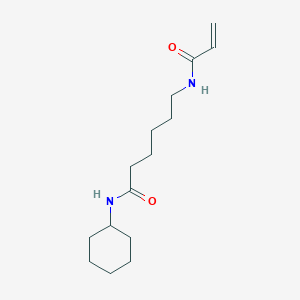

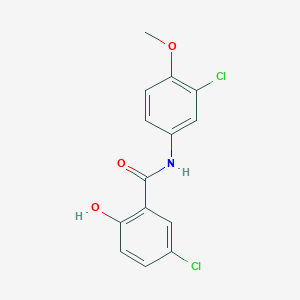
![2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12592585.png)
